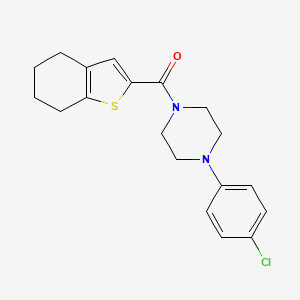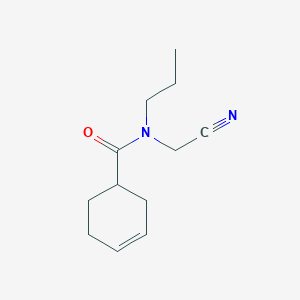
4-chloro-2-methyl-1H-imidazole-5-carbaldehyde
Übersicht
Beschreibung
4-chloro-1-methyl-1H-imidazole-5-carbaldehyde is a chemical compound with the CAS Number: 193804-98-7 . It has a molecular weight of 144.56 . It is a powder in physical form and is stored at a temperature of 4°C .
Synthesis Analysis
The synthesis of imidazole derivatives, such as 4-chloro-1H-imidazole-5-carbaldehyde, often involves the condensation of specific aldehydes with thiosemicarbazide . This reaction occurs smoothly in refluxing HOAc (80%) and results in the formation of thiosemicarbazones . The synthesized compounds are typically colorless or light-yellow crystalline compounds with high melting points .Molecular Structure Analysis
The molecular structure of 4-chloro-1-methyl-1H-imidazole-5-carbaldehyde consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and a chlorine atom . The InChI key for this compound is HWAOPALZMNNJPK-UHFFFAOYSA-N .Chemical Reactions Analysis
Imidazole derivatives, including 4-chloro-1H-imidazole-5-carbaldehyde, have been found to exhibit a broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
4-chloro-1-methyl-1H-imidazole-5-carbaldehyde is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 144.56 and is stored at a temperature of 4°C .Wirkmechanismus
While the specific mechanism of action for 4-chloro-2-methyl-1H-imidazole-5-carbaldehyde is not mentioned in the search results, imidazole derivatives are known to have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed or inhaled, and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
5-chloro-2-methyl-1H-imidazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-7-4(2-9)5(6)8-3/h2H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEJSLIVMMLODL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2810079.png)


![(E)-2-(2-Chlorophenyl)-N-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2810084.png)

![Methyl 3-[[2-[2-[(3-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2810086.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2810087.png)
![5-[(3-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2810088.png)


![6-[(4-Bromophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2810094.png)
![4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B2810097.png)

![N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-YL]prop-2-enamide](/img/structure/B2810102.png)